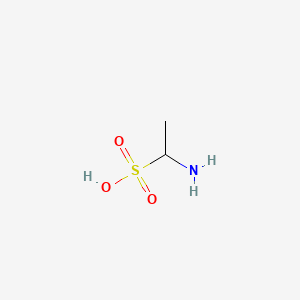
1-Aminoethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoethanesulfonic acid, commonly known as taurine, is a naturally occurring amino sulfonic acid. It is widely distributed in animal tissues and is a major component of bile. This compound plays a crucial role in various physiological processes, including bile salt formation, osmoregulation, and membrane stabilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoethanesulfonic acid can be synthesized through several methods:
Ammonolysis of Isethionic Acid: This method involves the reaction of isethionic acid (2-hydroxyethanesulfonic acid) with ammonia.
Reaction of Aziridine with Sulfurous Acid: This direct approach involves the reaction of aziridine with sulfurous acid, producing this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using the ethanolamine method. This involves the reaction of ethanolamine with sulfurous acid, followed by purification processes to obtain the final product .
Chemical Reactions Analysis
1-Aminoethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into simpler amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group is replaced by other functional groups.
Major Products Formed:
Sulfonic Acid Derivatives: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Aminoethanesulfonic Acids: From substitution reactions.
Scientific Research Applications
1-Aminoethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminoethanesulfonic acid involves several molecular targets and pathways:
Bile Salt Formation: It conjugates with bile acids to form bile salts, which are essential for fat digestion and absorption.
Osmoregulation: It helps maintain cell volume and fluid balance by regulating ion channels and transporters.
Membrane Stabilization: It stabilizes cell membranes by interacting with phospholipids and proteins, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
1-Aminoethanesulfonic acid can be compared with other similar compounds such as:
Sulfamic Acid: Unlike this compound, sulfamic acid is primarily used as a cleaning agent and descaling agent.
Aminomethanesulfonic Acid: This compound is structurally similar but has different applications, mainly in the synthesis of pharmaceuticals and agrochemicals.
Homotaurine: Homotaurine is another analog with neuroprotective properties, used in the treatment of Alzheimer’s disease.
Uniqueness: this compound is unique due to its widespread presence in animal tissues and its diverse physiological roles. Its ability to conjugate with bile acids and stabilize cell membranes sets it apart from other similar compounds .
Properties
CAS No. |
1636-31-3 |
|---|---|
Molecular Formula |
C2H7NO3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
1-aminoethanesulfonic acid |
InChI |
InChI=1S/C2H7NO3S/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H,4,5,6) |
InChI Key |
SDHMGKANHNMOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















